

Application Notes and Protocols: Diallyl 2,2'-oxydiethyl dicarbonate in Optical Lens Manufacturing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl 2,2'-oxydiethyl dicarbonate*

Cat. No.: *B089636*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC) or by its trade name CR-39®, is a crucial monomer in the production of high-quality polymer resin optical lenses.[1][2][3] Its polymer, poly(allyl diglycol carbonate) or PADC, offers a unique combination of exceptional optical clarity, low density, high impact strength, and resistance to abrasion and corrosion.[2][4] These properties make it a superior alternative to traditional glass in many optical applications.[2] This document provides detailed application notes and experimental protocols for the use of **Diallyl 2,2'-oxydiethyl dicarbonate** in the manufacturing of optical lenses.

Physicochemical Properties and Specifications

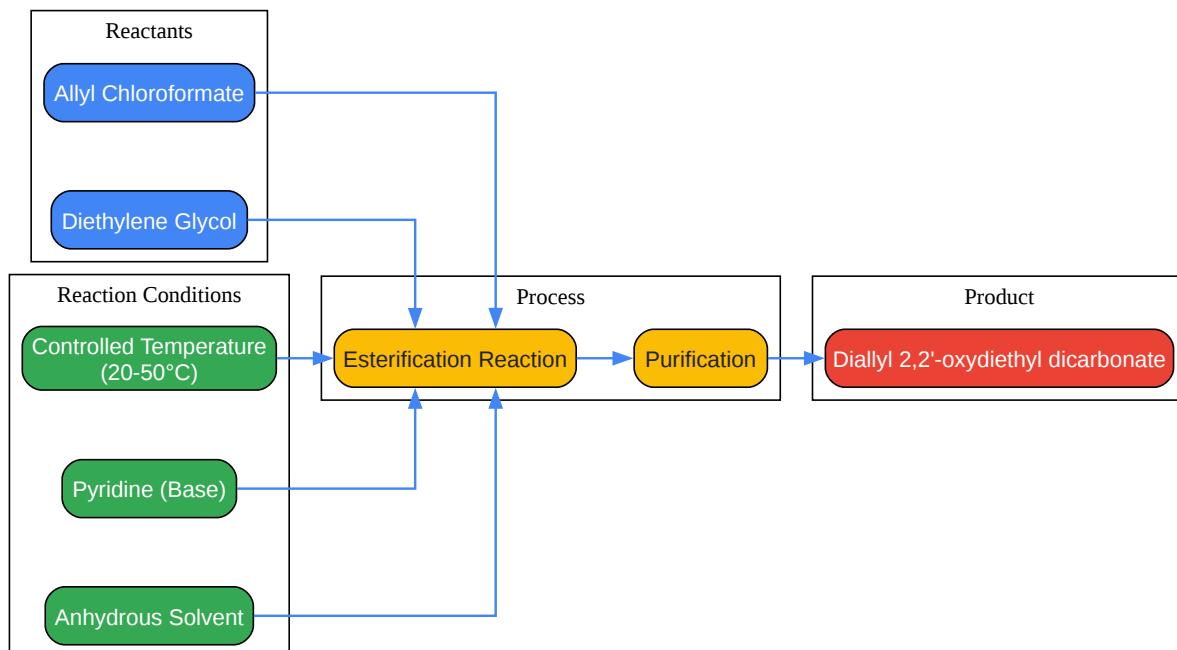
Diallyl 2,2'-oxydiethyl dicarbonate is a colorless, viscous liquid monomer.[2][5] Its key properties relevant to optical lens manufacturing are summarized in the table below.

Property	Value	Reference
Chemical Formula	$C_{12}H_{18}O_7$	[2] [3]
Molar Mass	274.27 g/mol	[3] [6]
Appearance	Colorless viscous liquid	[2] [5]
Density	1.15 g/mL at 25 °C	[2] [6] [7]
Refractive Index (n^{20}/D)	1.451	[2] [6] [7]
Boiling Point	161 °C at 2 mm Hg	[2] [6] [7]
Melting Point	-4 °C	[2] [6] [7]
Flash Point	>230 °F (>110 °C)	[2] [6]
Water Solubility	2.36 g/L at 20 °C	[5] [6]

Synthesis of Diallyl 2,2'-oxydiethyl dicarbonate

The conventional industrial synthesis of **Diallyl 2,2'-oxydiethyl dicarbonate** involves the esterification reaction between diethylene glycol and allyl chloroformate.[\[1\]](#) This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger to neutralize the hydrochloric acid byproduct.[\[1\]](#)

Experimental Protocol: Laboratory-Scale Synthesis


Materials:

- Diethylene glycol
- Allyl chloroformate
- Pyridine (or other suitable base)
- Anhydrous solvent (e.g., dichloromethane or toluene)
- Reaction vessel with stirring and temperature control

- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

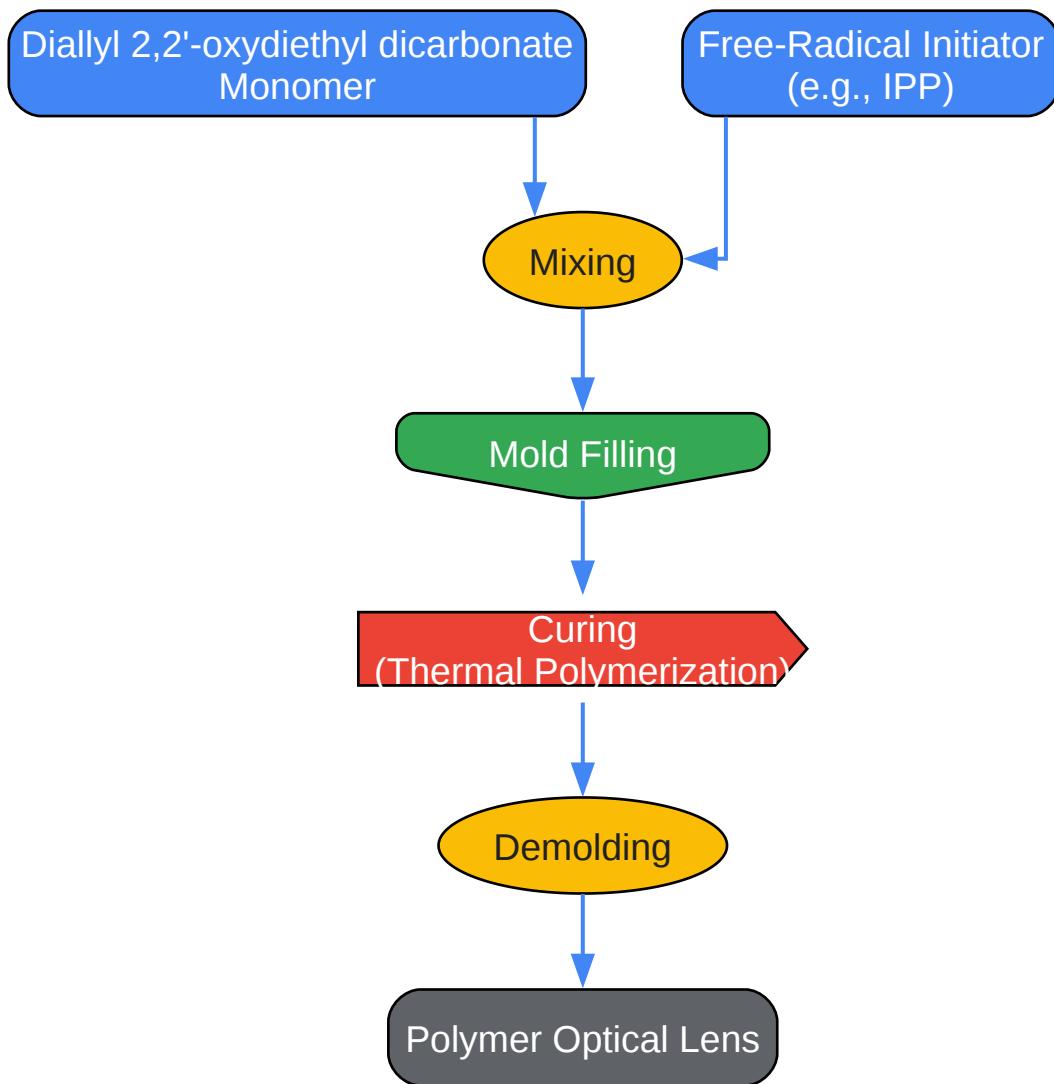
- In a clean, dry reaction vessel, dissolve diethylene glycol in the anhydrous solvent.
- Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
- Slowly add allyl chloroformate to the cooled solution via a dropping funnel. Maintain the temperature below 10 °C throughout the addition.
- After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to ensure the reaction goes to completion.
- Wash the organic layer with a dilute acid solution to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude **Diallyl 2,2'-oxydiethyl dicarbonate**.
- Further purification can be achieved by vacuum distillation.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Diallyl 2,2'-oxydiethyl dicarbonate**.

Polymerization for Optical Lens Manufacturing

The polymerization of **Diallyl 2,2'-oxydiethyl dicarbonate** is a free-radical chain-growth process that results in a highly cross-linked, three-dimensional polymer network.^[1] This process is typically initiated by the thermal decomposition of peroxides.


Experimental Protocol: Casting of Optical Lenses

Materials:

- **Diallyl 2,2'-oxydiethyl dicarbonate** monomer
- Free-radical initiator (e.g., diisopropyl peroxydicarbonate - IPP)
- Glass molds for lens casting
- Gaskets
- Oven with precise temperature control

Procedure:

- Monomer Preparation: Ensure the **Diallyl 2,2'-oxydiethyl dicarbonate** monomer is of high purity. Degas the monomer to remove dissolved oxygen, which can inhibit polymerization.
- Initiator Addition: Dissolve the appropriate amount of initiator (typically 2.5-3.0% by weight) in the monomer. Mix thoroughly until the initiator is completely dissolved.
- Mold Assembly: Assemble the glass molds with the gaskets to create the desired lens shape and thickness.
- Filling the Molds: Carefully fill the assembled molds with the monomer-initiator mixture, avoiding the introduction of air bubbles.
- Curing: Place the filled molds in a programmable oven. The curing process involves a carefully controlled temperature ramp to initiate and control the polymerization. A typical cure cycle starts at a lower temperature and gradually increases to a higher temperature over several hours. For example, a cycle might begin at 40°C and ramp up to 85-95°C over 18-24 hours.
- Demolding: After the curing cycle is complete and the molds have cooled, carefully separate the molds to release the solid polymer lens.
- Post-Curing (Optional): The lenses may undergo a post-curing step at a higher temperature to ensure complete polymerization and relieve internal stresses.

[Click to download full resolution via product page](#)

Caption: Workflow for casting optical lenses from **Diallyl 2,2'-oxydiethyl dicarbonate**.

Signaling Pathways and Biological Considerations

While the primary focus of **Diallyl 2,2'-oxydiethyl dicarbonate** is in materials science, it is important for researchers and professionals in drug development to be aware of its potential biological interactions, particularly concerning occupational exposure. The monomer has been reported to cause contact dermatitis in some individuals.^[3] This is a localized inflammatory skin reaction and does not involve a systemic signaling pathway in the context of drug action. The primary concern is its irritant nature.

For safe handling, it is crucial to use appropriate personal protective equipment (PPE), including gloves and eye protection, to avoid direct contact with the liquid monomer.^[3]

Conclusion

Diallyl 2,2'-oxydiethyl dicarbonate is a versatile and widely used monomer for the production of high-quality optical lenses.^{[2][4]} Its predictable polymerization behavior and the excellent optical and mechanical properties of the resulting polymer make it a material of choice in the ophthalmic industry. The protocols outlined in this document provide a foundation for researchers and scientists to work with this compound effectively and safely. Further research may focus on copolymerization with other monomers to develop new materials with enhanced properties.^{[1][4]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Diallyl 2,2'-oxydiethyl dicarbonate | 142-22-3 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Diallyl diglycol carbonate | C12H18O7 | CID 8879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Allyl Diglycol Carbonate is a Good Optical Resin Lens Material - Nanjing Chemical Material Corp. [njchm.com]
- 5. Cas 142-22-3,Diallyl 2,2'-oxydiethyl dicarbonate | lookchem [lookchem.com]
- 6. chembk.com [chembk.com]
- 7. Diallyl 2,2'-oxydiethyl dicarbonate | 142-22-3 [chemicalbook.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Diallyl 2,2'-oxydiethyl dicarbonate in Optical Lens Manufacturing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089636#use-of-diallyl-2-2-oxydiethyl-dicarbonate-in-optical-lens-manufacturing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com